Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate is a versatile organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound features a trifluoroborate group attached to a vinyl pyridine moiety, making it a valuable reagent for forming carbon-carbon bonds under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate typically involves the reaction of 2-bromopyridine with a vinylboronic acid derivative under palladium-catalyzed conditions. The reaction proceeds through a sequence of steps including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction forms carbon-carbon bonds between the borate and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: It can participate in nucleophilic substitution reactions, replacing the trifluoroborate group with other functional groups.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: For substitution reactions, including amines and alcohols.
Major Products Formed:
Biaryl Compounds: From Suzuki–Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate has numerous applications in scientific research:
Chemistry: Widely used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Utilized in the development of boron-containing drugs and drug delivery systems.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Employed in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The trifluoroborate group transfers from boron to palladium.
Reductive Elimination: The palladium catalyst facilitates the formation of the new carbon-carbon bond, regenerating the catalyst for further cycles.
Comparison with Similar Compounds
Potassium vinyltrifluoroborate: Another organoboron compound used in similar coupling reactions.
Potassium phenyltrifluoroborate: Used for forming biaryl compounds through Suzuki–Miyaura coupling.
Uniqueness: Potassium (E)-trifluoro(2-(pyridin-2-yl)vinyl)borate is unique due to its combination of a pyridine ring and a vinyl group, providing distinct reactivity and selectivity in coupling reactions compared to other trifluoroborate compounds .
Properties
Molecular Formula |
C7H6BF3KN |
---|---|
Molecular Weight |
211.04 g/mol |
IUPAC Name |
potassium;trifluoro-[(E)-2-pyridin-2-ylethenyl]boranuide |
InChI |
InChI=1S/C7H6BF3N.K/c9-8(10,11)5-4-7-3-1-2-6-12-7;/h1-6H;/q-1;+1/b5-4+; |
InChI Key |
XAPIXLGNBDGULE-FXRZFVDSSA-N |
Isomeric SMILES |
[B-](/C=C/C1=CC=CC=N1)(F)(F)F.[K+] |
Canonical SMILES |
[B-](C=CC1=CC=CC=N1)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.